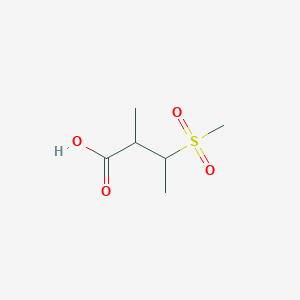

3-Methanesulfonyl-2-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methanesulfonyl-2-methylbutanoic acid is a chemical compound that belongs to the category of sulfones . It has a CAS Number of 1496436-89-5 and a molecular weight of 180.22 .

Synthesis Analysis

The synthesis of this compound from L-Valine and Methanesulfonyl chloride has been reported .Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-3-(methylsulfonyl)butanoic acid . The InChI code is 1S/C6H12O4S/c1-4(6(7)8)5(2)11(3,9)10/h4-5H,1-3H3,(H,7,8) and the InChI key is XNHVFICHJQJJBO-UHFFFAOYSA-N .Scientific Research Applications

Reaction Dynamics and Radical Formation

- OH-Radical-induced Oxidation : The hydroxyl radical-induced oxidation of methanesulfinic acid, a related compound, generates methanesulfonyl radicals. This demonstrates a potential application in studying radical formation and reaction dynamics (Flyunt et al., 2001).

Biogeochemical Cycling and Microbial Metabolism

- Role in Sulfur Cycling : Methanesulfonic acid, closely related to 3-Methanesulfonyl-2-methylbutanoic acid, plays a significant role in the biogeochemical cycling of sulfur, particularly in microbial metabolism. It's used by diverse aerobic bacteria as a sulfur source for growth (Kelly & Murrell, 1999).

Thermodynamics and Reaction Heat Studies

- Thermodynamics Research : Investigations into the thermodynamics of methanesulfonic acid and its derivatives, including heat of reaction measurements, are essential for understanding the chemical properties and reactions of similar compounds like this compound (Guthrie & Gallant, 2000).

Enzyme Inhibition and Biochemical Applications

- Enzyme Interaction Studies : The reaction of methanesulfonyl fluoride with enzymes, such as acetylcholinesterase, can inform the biochemical applications and interactions of related compounds like this compound (Kitz & Wilson, 1963).

Chemical Synthesis and Catalysis

- Synthesis of Derivatives : Methanesulfonic acid, similar in structure, has been used as a solvent and catalyst in the synthesis of various chemical compounds, which could be applicable for this compound as well (Camps et al., 1984).

Atmospheric Chemistry

- Atmospheric Radical Formation : The oxidation of dimethyl sulfide, which leads to the formation of methanesulfonic acid, a structurally similar compound, plays a crucial role in atmospheric chemistry and aerosol formation. This knowledge can be extended to understand the atmospheric implications of this compound (Mardyukov & Schreiner, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

2-methyl-3-methylsulfonylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-4(6(7)8)5(2)11(3,9)10/h4-5H,1-3H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHVFICHJQJJBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S(=O)(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2476480.png)

![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2476489.png)

![1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2476491.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2476496.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2476498.png)

![2-(4-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476499.png)